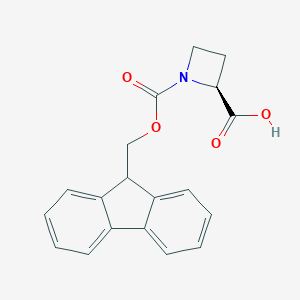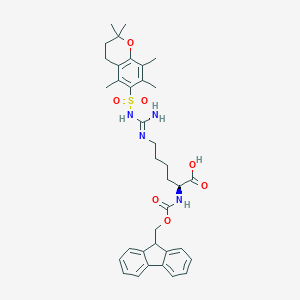
Fmoc-Homoarg(Pmc)-OH
Overview
Description
Fmoc-Homoarginine(Pmc)-OH is a derivative of the amino acid homoarginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group at the guanidine side chain. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Fmoc-Homoarg(Pmc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It serves as a building block in the formation of these chains, contributing to the overall structure and function of the resulting peptide .
Mode of Action
The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group (9-fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group during the synthesis process . This protection allows for the selective addition of amino acids to the peptide chain. Once the desired sequence is achieved, the Fmoc group is removed, revealing the amino group .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound’s inherent hydrophobicity and aromaticity, due to the Fmoc moiety, promote the association of building blocks, facilitating the formation of peptide chains . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures.
Result of Action
The primary result of this compound’s action is the formation of peptide chains with specific sequences and structures. These peptides can have various molecular and cellular effects, depending on their specific characteristics. For instance, peptides synthesized using Fmoc-modified amino acids have been shown to possess self-assembly features and show potential for applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions of the peptide synthesis process (e.g., temperature, pH), the presence of other compounds in the reaction mixture, and the specific characteristics of the other amino acids in the peptide chain . Careful control of these environmental factors is crucial for the successful synthesis of peptides using this compound.
Biochemical Analysis
Biochemical Properties
Fmoc-Homoarg(Pmc)-OH participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, promoting the association of building blocks . The nature of these interactions is largely driven by the hydrophobicity and aromaticity of the Fmoc moiety .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, Fmoc-modified peptides have been shown to support cell adhesion, survival, and duplication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc moiety promotes the association of building blocks, contributing to the self-assembly features of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Homoarginine(Pmc)-OH typically involves the following steps:
Protection of the Guanidine Group: The guanidine group of homoarginine is protected using the Pmc group. This is achieved by reacting homoarginine with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.
Protection of the N-Terminus: The N-terminus of the protected homoarginine is then reacted with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base to introduce the Fmoc group.
Industrial Production Methods
Industrial production of Fmoc-Homoarginine(Pmc)-OH follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-Homoarginine(Pmc)-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pmc group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pmc removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Major Products
Deprotection: Homoarginine.
Coupling: Peptides containing homoarginine residues.
Scientific Research Applications
Fmoc-Homoarginine(Pmc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis to create peptides with homoarginine residues.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pmc)-OH: Similar to Fmoc-Homoarginine(Pmc)-OH but with arginine instead of homoarginine.
Fmoc-Lys(Boc)-OH: Contains lysine with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Orn(Pbf)-OH: Contains ornithine with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
Uniqueness
Fmoc-Homoarginine(Pmc)-OH is unique due to the presence of the homoarginine residue, which has an additional methylene group compared to arginine. This structural difference can influence the compound’s reactivity and interactions in peptide synthesis and biological applications .
Properties
IUPAC Name |
(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSYLAIWMWFQRW-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


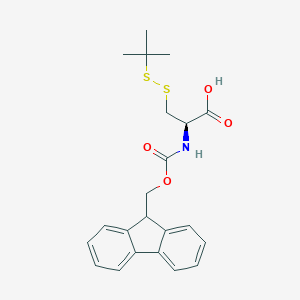
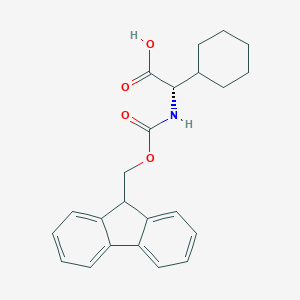
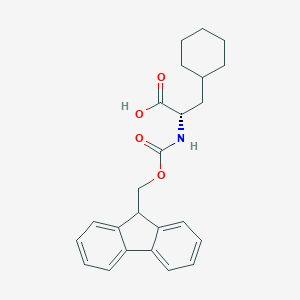
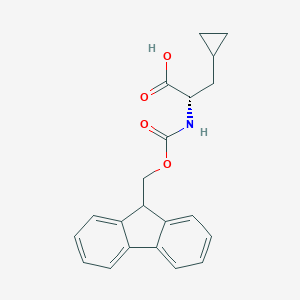

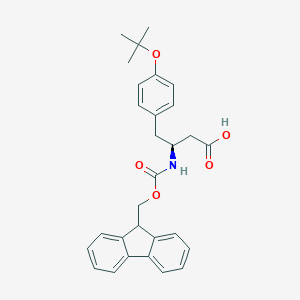
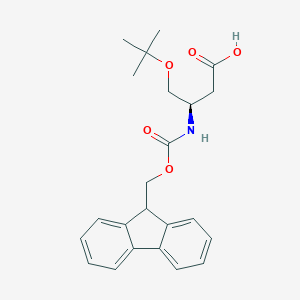

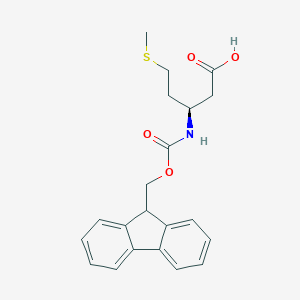
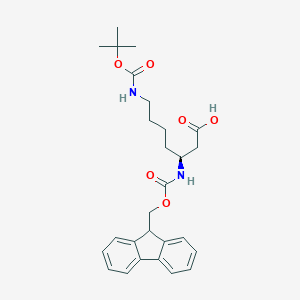
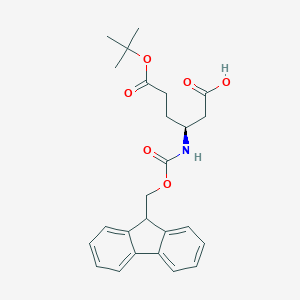
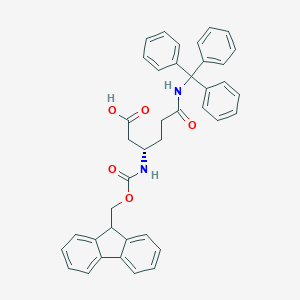
![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B557522.png)
